7-Chloro-1-(3-fluorophenyl)-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
7-Chloro-1-(3-fluorophenyl)-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic organic compound that belongs to the class of chromeno-pyrrole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1-(3-fluorophenyl)-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the chromeno-pyrrole core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the chloro and fluorophenyl groups: These groups can be introduced via substitution reactions using appropriate reagents.
Attachment of the pyridin-3-ylmethyl group: This step may involve a coupling reaction, such as a Suzuki or Heck reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction reactions could lead to the formation of dihydro derivatives.
Substitution: Halogen substitution reactions can occur, especially at the chloro and fluorophenyl positions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents like N-bromosuccinimide (NBS).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce dihydro derivatives.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology
In biological research, it may be studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine
The compound could be investigated for its pharmacological properties, including anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
In industrial applications, it may be used in the development of new materials or as a precursor for other chemical products.
Mechanism of Action
The mechanism of action of 7-Chloro-1-(3-fluorophenyl)-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione would depend on its specific biological activity. Generally, such compounds may interact with molecular targets like enzymes, receptors, or DNA, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
7-Chloro-1-(3-fluorophenyl)-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: Similar compounds may include other chromeno-pyrrole derivatives with different substituents.
Uniqueness
The uniqueness of this compound lies in its specific substituents (chloro, fluorophenyl, pyridin-3-ylmethyl) which may confer unique biological activities or chemical properties compared to other similar compounds.
Properties
CAS No. |
849921-27-3 |
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Molecular Formula |
C23H14ClFN2O3 |
Molecular Weight |
420.8 g/mol |
IUPAC Name |
7-chloro-1-(3-fluorophenyl)-2-(pyridin-3-ylmethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C23H14ClFN2O3/c24-15-6-7-18-17(10-15)21(28)19-20(14-4-1-5-16(25)9-14)27(23(29)22(19)30-18)12-13-3-2-8-26-11-13/h1-11,20H,12H2 |
InChI Key |
RVUNOODCRCEYHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2C3=C(C(=O)N2CC4=CN=CC=C4)OC5=C(C3=O)C=C(C=C5)Cl |
Origin of Product |
United States |
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